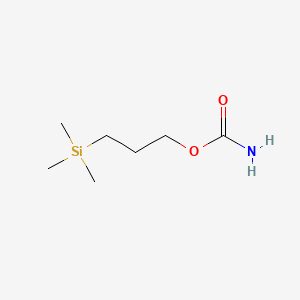

1-Propanol, 3-(trimethylsilyl)-, carbamate

Description

Contextualization within Organosilicon Compound Research

Organosilicon compounds, characterized by carbon-silicon bonds, are a cornerstone of modern materials science and synthetic chemistry. The trimethylsilyl (B98337) (TMS) group, in particular, is a ubiquitous functional group used for a variety of purposes, including as a protecting group for alcohols and in the modification of material surfaces. The precursor to the target compound, 3-(trimethylsilyl)-1-propanol (B47037) , is a known chemical entity, utilized in the synthesis of more complex molecules such as telechelic oligomers and β-seleno-γ-silyl alcohols. researchgate.netsigmaaldrich.com The presence of the TMS group in "1-Propanol, 3-(trimethylsilyl)-, carbamate" suggests potential applications in areas where the unique properties of silicon, such as thermal stability and hydrophobicity, are desirable.

Placement within Carbamate (B1207046) Chemistry Research

Carbamates, esters of carbamic acid, are a vital class of organic compounds with a wide array of applications, most notably in the pharmaceutical and agricultural sectors. nih.gov The carbamate functional group is a key structural motif in many approved drugs and plays a significant role as a bioisostere of amide and ester functionalities. nih.gov The synthesis of carbamates is a well-established field, with numerous methods available for their preparation, including the reaction of alcohols with isocyanates or the use of carbamoyl (B1232498) chlorides. nih.govorganic-chemistry.org Research into novel carbamates is often driven by the search for new therapeutic agents, such as enzyme inhibitors. nih.gov

Academic Significance and Current Research Landscape

The academic significance of a hypothetical compound like "this compound" would lie in its hybrid nature, combining the properties of both organosilicons and carbamates. Research in this area often focuses on creating new materials with tailored properties. For instance, related compounds such as Methyl [3-(trimethoxysilyl)propyl]carbamate and 3-(Trimethoxysilyl)propyl vinyl carbamate are used in the formulation of hydrogels for ophthalmic devices and as intermediates in chemical manufacturing. sielc.comnih.govsigmaaldrich.com

The current research landscape is rich with studies on silylated carbamates that possess additional functional groups, such as methoxy (B1213986) or ethoxy groups on the silicon atom, or various ester groups on the carbamate nitrogen. These modifications are introduced to tune the reactivity and physical properties of the molecules for specific applications, including as coupling agents and in the development of polymer nanocomposites. sigmaaldrich.comselleckchem.com The absence of literature on the simpler "this compound" may suggest that its properties are either less advantageous for these applications or that it serves primarily as a building block that is quickly functionalized further.

Given the lack of direct research, the properties and potential applications of "this compound" can only be extrapolated from its constituent parts. It would be expected to be a solid or liquid with the potential for use as a surface modifying agent, a monomer for polymerization, or as an intermediate in the synthesis of more complex organosilicon compounds. However, without experimental data, these remain speculative.

Structure

3D Structure

Properties

CAS No. |

3124-35-4 |

|---|---|

Molecular Formula |

C7H17NO2Si |

Molecular Weight |

175.30 g/mol |

IUPAC Name |

3-trimethylsilylpropyl carbamate |

InChI |

InChI=1S/C7H17NO2Si/c1-11(2,3)6-4-5-10-7(8)9/h4-6H2,1-3H3,(H2,8,9) |

InChI Key |

DVWXHBJROLJMCA-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CCCOC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Propanol, 3 Trimethylsilyl , Carbamate

Direct Carbamoylation Routes for Silylated Alcohols

Direct carbamoylation involves the introduction of a carbamate (B1207046) group onto 3-(trimethylsilyl)-1-propanol (B47037) in a single synthetic step. This can be accomplished through various reagents and catalytic systems.

Phosgene (B1210022) and Phosgene Equivalent-Mediated Syntheses

Historically, phosgene has been a common reagent for the synthesis of carbamates. nih.gov The reaction of an alcohol with phosgene generates a chloroformate, which can then react with an amine to form the desired carbamate. However, due to the extreme toxicity of phosgene gas, less hazardous substitutes like diphosgene and triphosgene (B27547) are often preferred. sigmaaldrich.comnih.gov These reagents can effectively convert alcohols to carbamates, although they may require an additional purification step to remove non-volatile byproducts. sigmaaldrich.com The use of phosgene or its equivalents for the synthesis of 1-Propanol, 3-(trimethylsilyl)-, carbamate would follow this general principle, reacting 3-(trimethylsilyl)-1-propanol first with the phosgene equivalent and then with ammonia (B1221849) or a primary or secondary amine.

While effective, the use of phosgene and its derivatives is still fraught with safety concerns, leading to the development of alternative, greener synthetic routes. rsc.org

Metal-Catalyzed Carbamoylation of Silylated Propanols

Metal catalysts offer an alternative pathway for the carbamoylation of alcohols. For instance, rhodium(II) catalysts have been shown to facilitate the formation of vinylogous carbamates from tertiary formamides and a silylated diazoester. acs.org While not a direct carbamoylation of an alcohol, this demonstrates the utility of rhodium in forming C-N bonds in the presence of a silyl (B83357) group. Another example is the rhodium-catalyzed alkynylation of aryl carbamates with propargyl alcohols, showcasing C-O bond activation of a carbamate moiety. nih.govresearchgate.net Nickel-catalyzed amination of aryl carbamates has also been reported, highlighting the versatility of transition metals in carbamate chemistry. rsc.org

Dehydrogenative silylation of alcohols, catalyzed by ruthenium complexes, presents another metal-catalyzed approach. gelest.com While this method focuses on the formation of silyl ethers, it underscores the potential of metal catalysts to activate Si-H and O-H bonds, which could be adapted for carbamate synthesis.

Carbon Dioxide (CO2)-Incorporation Approaches to Carbamate Formation

The utilization of carbon dioxide (CO2) as a C1 building block for carbamate synthesis is an attractive, sustainable alternative to phosgene-based methods. nih.govrsc.org This approach typically involves the reaction of an amine, an alcohol, and CO2, often in the presence of a catalyst.

Several catalytic systems have been developed for this transformation. For example, potassium carbonate (K2CO3) can catalyze the direct synthesis of carbamates from an amine, a silicate (B1173343) ester, and CO2. acs.org Another approach utilizes a superbase-derived protic ionic liquid as a catalyst for the reaction between an amine, CO2, and a silicate ester. researchgate.net The use of a polymer-supported base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene on polystyrene (PS-DBU), allows for the synthesis of carbamates under mild conditions (1 atm of CO2, room temperature) and facilitates catalyst recycling. chemistryviews.org

The direct reaction of 3-(trimethylsilyl)-1-propanol, an amine, and CO2 in the presence of a suitable catalyst and dehydrating agent could yield this compound. rsc.org Mechanistic studies have shown that water and the hydroxyl group of the alkanolamine can participate in the proton transfer during CO2 absorption, forming carbamic acid. rsc.org

A three-component coupling of an amine, CO2, and an alkyl halide in the presence of cesium carbonate (Cs2CO3) and tetrabutylammonium (B224687) iodide (TBAI) also provides a mild route to carbamates. organic-chemistry.org

| Catalyst/Reagent | Reactants | Conditions | Outcome |

| K2CO3 | Amine, Silicate Ester, CO2 | Not specified | Direct synthesis of carbamate. acs.org |

| Protic Ionic Liquid | Amine, Silicate Ester, CO2 | 5 MPa CO2, 150 °C | Up to 96% isolated yield of carbamate. researchgate.net |

| PS-DBU | Amine, Alkyl Halide, CO2 | 1 atm CO2, room temperature | Moderate to good yields of carbamates with catalyst recycling. chemistryviews.org |

| Cs2CO3, TBAI | Amine, Alkyl Halide, CO2 | Room temperature | High-purity carbamates. organic-chemistry.org |

Application of Organosilicon Reagents for Carbamoylation

Organosilicon reagents can play a crucial role in carbamate synthesis. For instance, the reaction of silyl chlorides with alcohols is a common method for creating silyl ethers, which can act as protecting groups. uni-muenchen.dewikipedia.org More directly, silyl carbamates can be prepared through the insertion of carbon dioxide into the silicon-nitrogen bond of a silylamine or by reacting silanes containing a Si-H bond with an ammonium (B1175870) carbamate. google.com

The use of trimethylsilyl (B98337) iodide (TMSI) can convert carbamates into amines through a silyl carbamate intermediate. nih.gov This reactivity highlights the potential of silyl groups to mediate transformations involving carbamates. While not a direct synthesis of the target molecule, these reactions demonstrate the interplay between silicon-containing reagents and carbamate functionalities.

Indirect Synthesis via Precursor Functionalization and Subsequent Carbamate Linkage

An alternative to direct carbamoylation is a multi-step approach where 3-(trimethylsilyl)-1-propanol is first converted into a more reactive intermediate, which is then transformed into the final carbamate.

One such strategy involves the conversion of the alcohol to an alkyl halide. This can be followed by reaction with a carbamate salt or with an amine and CO2 to form the desired product.

Another indirect route could involve the synthesis of an isocyanate from the corresponding amine. The thermal cracking of N-substituted carbamates is a known, though challenging, method to produce isocyanates. researchgate.net These isocyanates can then be reacted with an alcohol to yield the carbamate. google.com The synthesis of isocyanates from silylated carbamates has also been explored, which could provide a phosgene-free route to these reactive intermediates. google.com

The synthesis of cyclic carbonates from diols, followed by reaction with an amine, is another established method for producing carbamates. techscience.com Although 3-(trimethylsilyl)-1-propanol is not a diol, this methodology could be adapted, for example, by first converting the alcohol to an epoxide and then reacting it with CO2 to form a cyclic carbonate, which would then be opened by an amine.

Advanced Synthetic Strategies and Sustainable Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods. In the context of carbamate synthesis, this includes the use of flow chemistry and the development of recyclable catalysts.

Flow chemistry offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents like phosgene or for exothermic processes. The synthesis of carbamates in a flow system over solid catalysts has been demonstrated. researchgate.net

Furthermore, the use of urea (B33335) as a carbonyl source in the presence of a suitable catalyst, such as TiO2–Cr2O3/SiO2, provides a phosgene-free route to N-substituted carbamates from amines and alcohols. rsc.org This method represents a significant step towards more environmentally benign chemical processes.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. The synthesis of carbamates, including potentially this compound, can be effectively achieved using flow-based methods.

One prominent continuous flow approach for carbamate synthesis involves the reaction of amines with carbon dioxide (CO₂) and an alkyl halide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgnih.gov This method provides a direct and atom-economical route to carbamates. In a hypothetical continuous flow synthesis of this compound, 3-(trimethylsilyl)-1-propanol would first be converted to a suitable amine or the synthesis would proceed via an isocyanate intermediate. For instance, the corresponding isocyanate, 3-(trimethylsilyl)propyl isocyanate, could be generated in-situ and immediately reacted with an alcohol in a subsequent flow reactor to yield the desired carbamate. This approach avoids the isolation of the potentially hazardous isocyanate intermediate.

Another sophisticated continuous flow strategy couples a Curtius rearrangement with a biocatalytic purification step to produce carbamates. beilstein-journals.orgnih.govnih.gov In this process, a carboxylic acid is converted to an acyl azide (B81097), which then undergoes a thermal rearrangement to an isocyanate. This isocyanate is subsequently trapped by an alcohol to form the carbamate. A key innovation in this method is the use of an immobilized enzyme in a packed-bed reactor to remove excess alcohol, simplifying purification. While this method has been demonstrated for a range of carbamates, its application to the synthesis of this compound would involve the reaction of 3-(trimethylsilyl)propanoic acid to generate the corresponding isocyanate, which could then be reacted with an appropriate alcohol.

The following table summarizes representative conditions and findings for the continuous flow synthesis of carbamates, which could be adapted for the synthesis of this compound.

| Parameter | Method 1: CO₂ Fixation | Method 2: Curtius Rearrangement |

| Reactants | Amine, CO₂, Alkyl Halide | Carboxylic Acid, Diphenylphosphoryl azide (DPPA), Alcohol |

| Catalyst/Reagent | DBU | - |

| Solvent | Acetonitrile (B52724) | Toluene |

| Temperature | 70 °C | 80 °C |

| Residence Time | ~50 minutes | ~60 minutes |

| Key Advantage | Utilizes CO₂ as a C1 source | In-line purification with biocatalyst |

| Yield | Good to excellent (45-92%) acs.org | Good yields reported beilstein-journals.org |

Biocatalytic Transformations in Carbamate Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of carbamates. Enzymes can operate under mild reaction conditions, often in aqueous media, and exhibit high chemo-, regio-, and enantioselectivity.

A notable biocatalytic method for carbamate synthesis employs promiscuous esterases, such as the esterase from Pyrobaculum calidifontis (PestE), which exhibits acyltransferase activity. nih.gov This enzyme can catalyze the aminolysis of carbonates with a variety of amines to produce the corresponding carbamates in high yields. nih.gov For the synthesis of this compound, a potential route would involve the reaction of 3-(trimethylsilyl)-1-propanol with a suitable carbamoyl (B1232498) donor in the presence of an appropriate enzyme. Alternatively, if starting from an amine, the enzyme could facilitate the reaction between 3-(trimethylsilyl)propylamine and a carbonate like dimethyl carbonate or dibenzyl carbonate to yield the target carbamate.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are also effective biocatalysts for carbamate synthesis. beilstein-journals.orgnih.gov Immobilized CALB has been successfully used in a continuous flow setup to facilitate the purification of carbamates by selectively converting residual alcohol into an easily separable ester. beilstein-journals.orgnih.gov This demonstrates the potential of integrating biocatalysis with flow chemistry for efficient carbamate production.

The table below outlines key features of biocatalytic methods for carbamate synthesis that could be applied to the production of this compound.

| Parameter | Esterase-catalyzed Synthesis | Lipase-assisted Synthesis (in flow) |

| Enzyme | Esterase from Pyrobaculum calidifontis (PestE) nih.gov | Candida antarctica Lipase B (CALB) beilstein-journals.orgnih.gov |

| Reaction Type | Aminolysis of carbonates | Impurity tagging (esterification) |

| Substrates | Aliphatic/aromatic amines, Carbonates | Residual alcohol, Acyl donor |

| Solvent | Water nih.gov | Toluene beilstein-journals.org |

| Key Advantage | High yields (up to 99%) in aqueous media nih.gov | Enables efficient purification in a telescoped process beilstein-journals.orgnih.gov |

Mechanistic Investigations of Reactions Involving 1 Propanol, 3 Trimethylsilyl , Carbamate

Mechanistic Pathways of Carbamate (B1207046) Formation

The formation of 1-Propanol, 3-(trimethylsilyl)-, carbamate typically involves the reaction of 3-(trimethylsilyl)-1-propanol (B47037) with an isocyanate. The mechanism of this addition can be influenced by various factors, including the presence of catalysts.

Analysis of Catalytic Cycles and Reaction Intermediates

The reaction between an alcohol and an isocyanate can proceed through several catalytic pathways, broadly categorized into base catalysis and Lewis acid catalysis.

Base Catalysis: In the presence of a base, such as a tertiary amine, the alcohol is deprotonated to form a more nucleophilic alkoxide ion. This alkoxide then attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate. Subsequent proton transfer regenerates the base and yields the carbamate product. The catalytic cycle involves the activation of the alcohol by the base. rsc.org

Another proposed mechanism with base catalysis, particularly with tertiary amines, suggests a concerted termolecular mechanism where the amine, alcohol, and isocyanate are involved in the transition state. rsc.org

Lewis Acid Catalysis: Lewis acids, such as tin compounds, can catalyze the reaction by coordinating to the oxygen or nitrogen atom of the isocyanate group. This coordination increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack by the alcohol. The generally accepted mechanism for catalysis with dibutyltin (B87310) dilaurate (DBTDL) involves the polarization of the isocyanate's carbonyl group by the metal complex, followed by the nucleophilic attack of the alcohol. wernerblank.com

Zirconium chelates have also been investigated as catalysts and are proposed to activate the hydroxyl group, catalyzing the isocyanate-hydroxyl reaction through an insertion mechanism. wernerblank.com This approach can offer selectivity for the alcohol-isocyanate reaction over side reactions, such as with water. wernerblank.com

The reaction intermediates in these processes are often transient and not readily isolated. However, spectroscopic studies and kinetic analyses support the formation of activated complexes and tetrahedral intermediates. For instance, in the base-catalyzed reaction, the formation of an alcohol-base complex has been proposed, while in Lewis acid catalysis, an isocyanate-catalyst complex is a key intermediate.

| Catalyst Type | Proposed Key Intermediate | General Mechanism |

| Tertiary Amine (Base) | Alkoxide or Ternary Complex | Alcohol deprotonation or concerted reaction |

| Organotin (Lewis Acid) | Isocyanate-Metal Complex | Activation of isocyanate |

| Zirconium Chelate | Alcohol-Metal Complex | Activation of alcohol |

Role of the Trimethylsilyl (B98337) Group in Directing Carbamoylation

The trimethylsilyl (TMS) group in 3-(trimethylsilyl)-1-propanol is located at the gamma (γ) position relative to the hydroxyl group. While often considered a sterically bulky and chemically inert protecting group, its influence on the carbamoylation reaction at the distant hydroxyl group can be considered from both steric and electronic perspectives. nih.gov

Steric Effects: The bulky nature of the TMS group is unlikely to directly hinder the approach of an isocyanate to the primary hydroxyl group due to its remote location.

Electronic Effects: The electronic influence of a γ-silyl group is more subtle than that of α- or β-silyl groups. While silicon is more electropositive than carbon, any inductive effect is expected to be minimal over three sigma bonds. However, the possibility of neighboring group participation (NGP) or anchimeric assistance, though less common for γ-substituents leading to 4-membered rings, cannot be entirely ruled out, especially in reactions involving charged intermediates. nurulfajrymaulida.comwikipedia.orgvedantu.com NGP could potentially influence the reaction rate. wikipedia.org Studies on the hydroalumination and carbolithiation of propargylic alcohols have shown a remarkable acceleration effect from γ-silyl groups, suggesting that a silyl (B83357) group can act as more than just a protecting group. elsevierpure.com This effect is attributed to the ability of the silyl group to stabilize intermediates. While the carbamoylation mechanism does not typically involve a carbocation at the alcohol carbon, any partial positive charge development on the oxygen in the transition state could be subtly influenced by the remote silyl group.

Mechanistic Studies of Carbamate Transformations

Once formed, this compound can undergo various transformations, such as cleavage and rearrangement, where the trimethylsilyl group can play a more direct role.

Elucidation of Carbamate Cleavage Mechanisms

The cleavage of carbamates is an important reaction, often employed in the context of protecting group removal. For silyl-containing carbamates, specific cleavage methods can be utilized.

One of the most effective methods for cleaving silyl ethers, and by extension, carbamates with a silyl group in a suitable position, is through the use of fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride - TBAF). The high affinity of silicon for fluoride drives this reaction. The mechanism involves the attack of the fluoride ion on the silicon atom.

For carbamates derived from 2-(trimethylsilyl)ethanol, fluoride-induced cleavage proceeds via a well-established elimination mechanism. The attack of fluoride on the silicon atom initiates an elimination that results in the formation of ethene, carbon dioxide, and the deprotected amine. A similar mechanism can be proposed for the cleavage of carbamates where the silyl group can participate in an elimination reaction. However, for this compound, a direct 1,3-elimination is less favorable than the 1,2-elimination seen with β-silylated compounds.

Cleavage can also be effected under acidic or basic conditions, although these methods are less specific and may affect other functional groups in the molecule. For instance, some carbamates can be cleaved by thermolysis, a process that can be catalyzed by acids like montmorillonite (B579905) K-10. researchgate.net The proposed mechanism involves protonation of the carbamate's carbonyl group, followed by elimination to form an isocyanate. researchgate.net

Investigation of Rearrangement Reactions with Trimethylsilyl Influence

The presence of the trimethylsilyl group introduces the possibility of rearrangement reactions, most notably the Brook and retro-Brook rearrangements.

Brook Rearrangement: The Brook rearrangement involves the intramolecular, base-catalyzed migration of a silyl group from a carbon atom to an oxygen atom. researchgate.net This rearrangement is driven by the formation of the thermodynamically more stable silicon-oxygen bond. While the classic Brook rearrangement involves an α-silyl carbinol, analogous [1,n]-migrations are also known.

Retro-Brook Rearrangement: The reverse reaction, the retro-Brook rearrangement, involves the migration of a silyl group from an oxygen atom to a carbon atom. This process is generally favored when the resulting carbanion is stabilized.

In the context of this compound, a rearrangement involving the trimethylsilyl group would likely require the generation of a carbanion. For example, if a strong base were to deprotonate the carbon alpha to the silicon atom, a subsequent migration of the carbamoyl (B1232498) group could be envisioned, although this is a hypothetical pathway. A more plausible rearrangement scenario could involve a derivative of the carbamate.

It is important to note that while these rearrangements are well-established for other silylated compounds, their specific investigation in the context of this compound is not extensively documented in the literature. However, these mechanistic principles provide a framework for predicting the potential reactivity of this compound.

Reactivity and Chemical Transformations of 1 Propanol, 3 Trimethylsilyl , Carbamate

Reactions at the Carbamate (B1207046) Moiety

The carbamate group (-OCONH-) in 1-Propanol, 3-(trimethylsilyl)-, carbamate is susceptible to various reactions, including hydrolysis, transcarbamoylation, and other functional group interconversions.

The hydrolysis of the carbamate linkage in organosilicon compounds is a critical aspect of their application, particularly in controlled-release systems and as latent coupling agents. The stability of the carbamate bond is generally greater than that of an isocyanate group, allowing for slower, more controlled hydrolysis.

Studies on related tert-butyl N-(3-trimethoxysilylpropyl) carbamate have shown that the compound can be hydrolyzed under acidic conditions. google.com For instance, a mixture of the carbamate, methanol, acetic acid, and water results in a clear solution of the hydrolyzate, which remains stable. google.com The thermal decomposition of tert-butyl N-(3-trimethoxysilylpropyl) carbamate has been observed to begin at approximately 105°C, with maximum weight loss occurring at 195°C, leading to the formation of 3-aminopropyltrimethoxysilane. google.com

The rate of hydrolysis of related silane (B1218182) compounds, such as 3-(trimethoxysilyl)propyl methacrylate (B99206) (MPS), is significantly influenced by pH. researchgate.net Hydrolysis is slowest at a neutral pH of 7.0 and increases under both acidic and basic conditions. researchgate.net Conversely, the condensation rate of the resulting silanol (B1196071) groups is lowest at a pH of 4.0. researchgate.net

| Condition | Effect on Hydrolysis Rate | Effect on Condensation Rate |

|---|---|---|

| Acidic (low pH) | Increased | Decreased (slowest at pH 4.0) |

| Neutral (pH 7.0) | Lowest | Moderate |

| Basic (high pH) | Increased | Increased |

Transcarbamoylation is a chemical reaction where a carbamate is converted into another carbamate. nih.gov This reaction has gained interest as a method for synthesizing and recycling polyurethanes without the use of toxic isocyanates. nih.gov

The reaction can be catalyzed by various metal catalysts, such as titanium(IV) isopropoxide, lanthanum(III) salts, and zinc acetate, as well as organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.gov Recent studies have demonstrated that transcarbamoylation can be performed under mild conditions, often at temperatures below 70°C with a soft base, which opens up possibilities for its application in various synthetic strategies. nih.gov

While specific studies on the transcarbamoylation of this compound are not extensively documented in the provided results, the general principles suggest that the carbamate moiety of this compound could participate in such reactions. The presence of the trimethylsilyl (B98337) group might influence the reactivity and scope of these transformations.

The carbamate group can be a precursor for other functional groups. For instance, related vinyl carbamate monomers, such as 3-(trimethoxysilyl)propyl vinyl carbamate, are used in the formulation of hydrogels for applications like contact lenses. sigmaaldrich.comsigmaaldrich.com This suggests that the carbamate functionality can be incorporated into polymeric structures.

Derivatization of the carbamate nitrogen is also a possibility. For example, the synthesis of tert-butyl N-methyl-N-(3-trimethoxysilylpropyl)carbamate demonstrates that the carbamate nitrogen can be further substituted. google.com

Reactions Involving the Trimethylsilyl Group

The trimethylsilyl (TMS) group is a versatile functional group in organic chemistry, known for its role as a protecting group and its ability to direct certain reactions. wikipedia.orgreddit.com

The trimethylsilyl group can act as a bulky "ersatz proton" and can influence the physical properties of a molecule, such as increasing its boiling point. wikipedia.orgreddit.com In some reactions, the TMS group can activate an electrophilic site for nucleophilic attack due to silicon's lower electronegativity compared to a proton. reddit.com

In the context of siloxane synthesis, trimethylsilyl groups have been utilized as both protecting and leaving groups. nih.gov They can be substituted with alkoxysilyl groups in the presence of a Lewis acid catalyst like BiCl₃, leading to the formation of alkoxysiloxane oligomers. nih.gov The steric hindrance around the TMS groups can affect the degree of substitution. nih.gov

The removal of the trimethylsilyl group, or desilylation, is a common and crucial step in many synthetic sequences. The TMS group is often used as a temporary protecting group for alcohols, and its removal regenerates the hydroxyl group. wikipedia.org

A variety of reagents and conditions can be employed for the selective cleavage of TMS ethers, with fluoride (B91410) ion sources being particularly effective due to the high strength of the Si-F bond. harvard.edu

| Reagent | Conditions | Notes |

|---|---|---|

| Tetrabutylammonium (B224687) fluoride (TBAF) | THF | A common and effective fluoride source. |

| Hydrofluoric acid (HF) based reagents (e.g., HF-Pyridine) | - | Effective for cleaving TMS groups. |

| Fluorosilicic acid (H₂SiF₆) | - | Another fluoride-based reagent for deprotection. wikipedia.org |

| Potassium carbonate (K₂CO₃) | Methanol | A mild base-catalyzed method. gelest.com |

| Pyridinium p-toluenesulfonate (PPTS) | Methanol | A mild acid-catalyzed transesterification approach. gelest.com |

Utilization as a Directed Metalation Group or Steric Blocking Group

The primary role of carbamates in directing reactions is predominantly observed in the context of ortho-lithiation of aromatic systems, where the carbamate function serves as a powerful directed metalation group (DMG). This process involves the deprotonation of the aromatic ring at the position closest to the carbamate group by a strong base, typically an organolithium reagent. However, in the case of an aliphatic compound like this compound, the carbamate group is not attached to an aromatic ring and therefore cannot function as a directed ortho-metalation group in the traditional sense.

While direct evidence is lacking for this specific molecule, the bulky trimethylsilyl group at the end of the propyl chain could potentially exert a steric blocking effect . In reactions involving the carbamate nitrogen or oxygen, the flexible propyl chain could fold back, allowing the voluminous trimethylsilyl group to hinder the approach of reagents to one face of the carbamate or adjacent atoms. The effectiveness of such a blocking effect would be highly dependent on the specific reaction conditions and the conformation of the molecule.

Silyl (B83357) groups themselves are known to be used as protecting groups, often for alcohols, due to their steric bulk and the ease of their selective removal. For instance, the "supersilyl" group, which is even larger than a trimethylsilyl group, has been shown to confer extraordinary protection upon carboxylic acid functionalities. nih.gov This highlights the general principle of using sterically demanding silyl groups to block reactive sites.

Reactions at the Propyl Carbon Chain

The propyl chain of this compound offers several possibilities for chemical transformations, primarily through intramolecular reactions involving the carbamate and the silyl group.

One potential transformation is intramolecular cyclization . Studies on related N-allyl-thienylcarbamates have shown that the carbamate group can participate in cyclization reactions induced by reagents like selenium or iodine. While the propyl chain in this compound is saturated, under specific conditions, such as the presence of a suitable leaving group on the chain or radical-mediated processes, intramolecular cyclization to form heterocyclic structures could be envisioned. For example, the formation of six-membered cyclic carbamates (oxazinanones) from 1,3-diols demonstrates the propensity of carbamate-related intermediates to undergo cyclization. iupac.org

Another significant potential reaction is the Brook rearrangement , which involves the intramolecular migration of a silicon atom from a carbon to an oxygen atom. This rearrangement is driven by the formation of a strong silicon-oxygen bond. In the context of this compound, a nih.govchem-station.com-Brook rearrangement could theoretically occur. This would involve the deprotonation of the carbamate nitrogen, followed by the migration of the trimethylsilyl group from the γ-carbon to the carbamate oxygen. However, this type of rearrangement typically requires the generation of a carbanion at the carbon bearing the silyl group, which would be challenging to achieve on an unactivated sp³-hybridized carbon of the propyl chain under standard conditions.

More commonly, Brook rearrangements are observed in α-silyl carbinols. The principles of this rearrangement, however, underscore the potential for the trimethylsilyl group to participate in intramolecular migrations within the molecule under suitable activation.

Furthermore, the carbamate functionality itself can be a target for reactions. For instance, the extrusive alkylation of carbamates is a known process where the carbamate is cleaved, and the alkyl group is transferred. While this reaction typically involves the cleavage of the N-C(O) bond, the presence of the silyl group could potentially influence the reaction pathway or be tolerated under the reaction conditions. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of "1-Propanol, 3-(trimethylsilyl)-, carbamate". By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within the molecule.

Multinuclear NMR studies, including ¹H, ¹³C, and ²⁹Si NMR, are indispensable for the unambiguous identification and structural confirmation of silyl-substituted compounds like "this compound". umich.edu

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different kinds of protons and their neighboring environments. For the parent alcohol, 3-(trimethylsilyl)-1-propanol (B47037), distinct signals are observed for the trimethylsilyl (B98337) group protons, and the three methylene (B1212753) groups of the propanol (B110389) chain. nih.govspectrabase.com The introduction of the carbamate (B1207046) functional group at the hydroxyl position would lead to predictable shifts in the signals of the adjacent methylene protons.

Carbon-13 (¹³C) NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. docbrown.info Each unique carbon atom in "this compound" will produce a distinct signal, with its chemical shift influenced by its electronic environment. miamioh.edu The carbonyl carbon of the carbamate group, for instance, would appear in a characteristic downfield region. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between CH₃, CH₂, and CH groups. miamioh.edu

Silicon-29 (²⁹Si) NMR Spectroscopy: ²⁹Si NMR is particularly valuable for characterizing organosilicon compounds. huji.ac.il The chemical shift of the silicon atom is highly sensitive to its substituents. pascal-man.comresearchgate.net The trimethylsilyl group in "this compound" would exhibit a characteristic signal in the ²⁹Si NMR spectrum, confirming the presence and nature of the silyl (B83357) moiety. pascal-man.comspectrabase.com The chemical shifts for trimethylsilyl groups typically fall within a well-defined range, aiding in structural assignment. pascal-man.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | (CH₃)₃Si- | ~0.0 |

| -Si-CH₂- | ~0.5 - 0.7 | |

| -CH₂-CH₂-O- | ~1.6 - 1.8 | |

| -CH₂-OC(O)NH₂ | ~4.0 - 4.2 | |

| -C(O)NH₂ | ~5.0 - 7.0 (broad) | |

| ¹³C | (CH₃)₃Si- | ~ -2.0 |

| -Si-CH₂- | ~10 - 12 | |

| -CH₂-CH₂-O- | ~25 - 27 | |

| -CH₂-OC(O)NH₂ | ~65 - 67 | |

| -C(O)NH₂ | ~156 - 158 | |

| ²⁹Si | (CH₃)₃Si- | ~2 - 5 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing kinetic data and insights into reaction mechanisms. mpg.de This methodology can be applied to study the formation of "this compound". By acquiring NMR spectra at various intervals during the reaction, it is possible to track the consumption of reactants and the formation of products and any intermediates. epa.govcardiff.ac.uk

For instance, in the synthesis of carbamates from amines and carbon dioxide, in situ NMR has been used to observe the formation of carbamate species and their subsequent transformations. epa.gov This real-time analysis helps in understanding reaction pathways, identifying transient intermediates, and optimizing reaction conditions. mpg.denih.gov The application of in situ NMR to the synthesis of "this compound" would allow for a detailed mechanistic investigation of the carbamoylation reaction. nih.govresearchgate.net

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. libretexts.org When coupled with fragmentation techniques, it offers valuable structural information.

For "this compound," the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern observed in the mass spectrum is particularly informative. docbrown.info Characteristic fragmentation of silyl derivatives often involves cleavage of bonds adjacent to the silicon atom. researchgate.net In the case of carbamates, a notable fragmentation pathway is the loss of CO₂. nih.gov The mass spectrum of "this compound" would likely exhibit fragments corresponding to the trimethylsilyl group, the propyl chain, and losses associated with the carbamate moiety. researchgate.netnih.gov

Table 2: Potential Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Possible Origin |

| 161 | [M]⁺ | Molecular Ion |

| 146 | [M - CH₃]⁺ | Loss of a methyl group from the trimethylsilyl moiety |

| 117 | [M - C(O)NH₂]⁺ | Loss of the carbamoyl (B1232498) group |

| 103 | [(CH₃)₃Si(CH₂)₂]⁺ | Cleavage of the C-O bond |

| 73 | [(CH₃)₃Si]⁺ | Trimethylsilyl cation, a common fragment in silyl compounds |

Note: The relative abundances of these fragments will depend on the ionization method and energy.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of "this compound" from complex mixtures.

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, many carbamates are thermally labile and may degrade in the hot GC injection port. nih.gov To overcome this, derivatization is often employed to convert the analyte into a more volatile and stable form. gcms.cz

For the analysis of carbamates, silylation is a common derivatization strategy. nih.gov In the case of "this compound," which already contains a silyl group, other derivatization approaches targeting the carbamate functionality might be considered if necessary. researchgate.netnih.gov For instance, flash methylation in the injection port can be used for the analysis of some carbamates. scispec.co.th The separated components are then detected by a mass spectrometer (MS), which provides both qualitative and quantitative information. nih.govnih.gov

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. oup.comnih.gov This makes HPLC an ideal method for the analysis of many carbamates. s4science.atnemi.gov

For "this compound," reversed-phase HPLC with a suitable C8 or C18 column would likely provide good separation. sigmaaldrich.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.comepa.gov Detection can be achieved using a UV detector, as the carbamate group exhibits UV absorbance. oup.com For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS). nih.govhpst.cz This combination allows for the accurate quantification and confirmation of the analyte even at low concentrations in complex matrices.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

While specific, experimentally-derived Infrared (IR) and Raman spectra for "this compound" are not widely available in peer-reviewed literature, a reliable prediction of its key vibrational bands can be made. This prediction is based on the well-documented spectra of its precursor, "3-(trimethylsilyl)-1-propanol", and the known characteristic frequencies of the carbamate functional group (-OCONH₂).

The vibrational spectrum of "this compound" is expected to be a composite of the vibrations from the 3-(trimethylsilyl)propyl group and the carbamate moiety. The trimethylsilyl ((CH₃)₃Si-) group will exhibit characteristic C-H and Si-C stretching and bending vibrations. The propyl chain will show typical alkane C-H and C-C vibrations. The introduction of the carbamate group at the C1 position of the propanol backbone introduces several new and distinct vibrational modes.

Infrared (IR) Spectroscopy:

In IR spectroscopy, the primary carbamate group is expected to show strong absorptions due to N-H and C=O stretching vibrations. The N-H stretching of a primary carbamate typically appears as two bands in the region of 3400-3200 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. taylorfrancis.com The presence of hydrogen bonding can cause these bands to broaden and shift to lower frequencies. researchgate.net The carbonyl (C=O) stretching vibration of the carbamate is a strong and characteristic band, generally observed in the range of 1725-1680 cm⁻¹. technolabsys.com The C-O stretching vibrations from the ester and alcohol-derived portions of the molecule, as well as the C-N stretching of the carbamate, will also be present, typically in the 1300-1000 cm⁻¹ region. ox.ac.uk

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. longdom.orgnih.gov For "this compound," the symmetric vibrations of the molecule are expected to be particularly Raman active. This would include the Si-C symmetric stretch of the trimethylsilyl group and the C-C backbone vibrations. The C=O stretch of the carbamate group, while strong in the IR, will also be observable in the Raman spectrum. iipseries.org Characteristic Raman peaks for carbamates have been identified at approximately 874, 1014, 1162, and 1716 cm⁻¹. iipseries.org The N-H stretching vibrations are generally weak in Raman spectra.

The following tables provide a detailed prediction of the principal vibrational bands for "this compound" based on the analysis of its structural components.

Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| ~3400-3300 | N-H Asymmetric Stretch | Primary Carbamate (-NH₂) | Medium-Strong |

| ~3300-3200 | N-H Symmetric Stretch | Primary Carbamate (-NH₂) | Medium |

| 2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |

| ~1700 | C=O Stretch (Amide I) | Carbamate (-O-CO-NH₂) | Strong |

| ~1620 | N-H Bend (Amide II) | Primary Carbamate (-NH₂) | Medium |

| 1470-1430 | C-H Bend | Alkyl (CH₃, CH₂) | Medium |

| ~1350 | C-N Stretch | Carbamate (-O-CO-NH₂) | Medium |

| ~1250 | Si-CH₃ Symmetric Bend | Trimethylsilyl | Strong |

| ~1070 | C-O Stretch | Carbamate (-O-CO-NH₂) | Medium-Strong |

| ~840 | Si-C Stretch | Trimethylsilyl | Strong |

| ~750 | CH₂ Rocking | Propyl Chain | Medium-Weak |

Predicted Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |

| ~1700 | C=O Stretch | Carbamate (-O-CO-NH₂) | Medium |

| 1470-1430 | C-H Bend | Alkyl (CH₃, CH₂) | Medium |

| ~1120 | C-N Stretch | Carbamate (-O-CO-NH₂) | Medium |

| ~1034 | N-H Wag | Primary Carbamate (-NH₂) | Weak |

| ~840 | Si-C Symmetric Stretch | Trimethylsilyl | Strong |

| ~690 | Si-C Asymmetric Stretch | Trimethylsilyl | Medium |

| ~570 | COO⁻ Torsion | Carbamate | Weak |

Emerging Analytical Techniques for Complex Characterization

Beyond traditional vibrational spectroscopy, the comprehensive characterization of "this compound" can be significantly enhanced by a variety of emerging and advanced analytical techniques. These methods are particularly adept at handling the complexities of silylated and carbamate-containing molecules.

Hyphenated Chromatographic-Mass Spectrometric Techniques:

The coupling of chromatographic separation with mass spectrometric detection, known as hyphenated techniques, provides a powerful tool for the analysis of complex mixtures and the definitive identification of individual components. numberanalytics.comnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of "this compound," due to the presence of the trimethylsilyl group, GC-MS would be a primary technique for its analysis. mdpi.com The gas chromatograph would separate the compound from any impurities or reaction byproducts, and the mass spectrometer would provide its molecular weight and a fragmentation pattern that is unique to its structure, allowing for unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or in instances where derivatization is not desired, LC-MS is the method of choice. researchgate.netiipseries.org Modern LC-MS techniques, such as those employing atmospheric pressure ionization sources (e.g., electrospray ionization - ESI), are well-suited for the analysis of polar and thermally labile compounds like many carbamates. researchgate.net High-resolution mass spectrometry (HRMS) coupled with liquid chromatography can provide highly accurate mass measurements, further confirming the elemental composition of the molecule.

Advanced Mass Spectrometry Techniques:

Recent advancements in mass spectrometry offer even deeper insights into the structure and fragmentation of complex molecules.

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific mass-to-charge ratio are selected and fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information and can help to elucidate the connectivity of the different functional groups within "this compound." rsc.org

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS): This high-resolution mass spectrometry technique provides extremely accurate mass measurements, which can be crucial for determining the elemental formula of novel compounds with a high degree of confidence. rsc.org

Nanoparticle-Assisted Laser Desorption/Ionization Mass Spectrometry (NALDI-MS): NALDI is an emerging soft ionization technique that can be particularly useful for the analysis of smaller molecules where traditional MALDI matrices interfere. The use of silver nanoparticles in NALDI-MS has been shown to be effective for the analysis of silylated organic compounds. rsc.org

Other Emerging Techniques:

Supercritical Fluid Chromatography (SFC): SFC is gaining traction as a "green" alternative to both normal and reversed-phase HPLC. mdpi.com It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. For silylated compounds, SFC can offer rapid and efficient separations.

Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS): This powerful hyphenated technique allows for element-specific detection. For "this compound," GC-ICP-MS could be used to specifically quantify the silicon-containing compounds in a sample, offering very high sensitivity and selectivity. technolabsys.com

The application of these advanced analytical methodologies would not only confirm the identity and purity of "this compound" but also provide a wealth of information regarding its chemical properties and behavior, which is essential for its potential applications in various scientific and industrial fields.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Due to the lack of specific quantum chemical calculations for 1-Propanol, 3-(trimethylsilyl)-, carbamate (B1207046), this section draws upon findings from computational studies on other carbamate-containing molecules to predict its electronic structure and reactivity.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For carbamates, these calculations can reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. These parameters are crucial for predicting a molecule's reactivity.

In a computational study on the radical scavenging mechanism of 3-morpholinopropyl phenyl carbamate, DFT calculations were used to investigate its antioxidant activity. researchgate.net Such studies on analogous carbamates suggest that the electronic environment of 1-Propanol, 3-(trimethylsilyl)-, carbamate would be significantly influenced by the electron-donating nature of the nitrogen atom and the electron-withdrawing character of the carbonyl group within the carbamate functionality. The trimethylsilyl (B98337) group, being generally electron-releasing, would further modulate the electronic properties.

The predicted electronic characteristics would indicate regions of the molecule susceptible to electrophilic or nucleophilic attack. For instance, the oxygen atom of the carbonyl group is expected to have a partial negative charge, making it a potential site for interaction with electrophiles. Conversely, the nitrogen atom, while participating in resonance with the carbonyl group, could still exhibit nucleophilic character.

Table 1: Predicted Electronic Properties of this compound Based on Analogous Compounds

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO-LUMO Gap | Relatively large | Indicates good kinetic stability. |

| Electron Density | High on the carbonyl oxygen and nitrogen atoms | Defines sites for electrophilic and nucleophilic attack. |

| Electrostatic Potential | Negative potential around the carbonyl oxygen | Attraction for electrophiles and hydrogen bond donors. |

It is important to emphasize that these predictions are based on general principles of organic electronics and computational studies of other carbamates, and direct calculations on this compound are needed for confirmation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

In the absence of direct molecular dynamics (MD) simulations for this compound, this section infers its conformational behavior and intermolecular interactions from studies on similar molecules. MD simulations are a powerful tool for exploring the dynamic nature of molecules, including bond rotations and non-covalent interactions.

The conformational landscape of this compound is expected to be influenced by several rotatable bonds, including the C-C bonds of the propyl chain and the C-O and C-N bonds of the carbamate group. The bulky trimethylsilyl group would likely impose steric constraints, influencing the preferred conformations of the propyl chain.

Studies on other carbamates have highlighted the importance of intramolecular hydrogen bonding and dipole-dipole interactions in determining conformational preferences. For this compound, while it lacks an internal hydrogen bond donor for the carbonyl oxygen, intermolecular hydrogen bonding with other molecules (including itself or solvent molecules) would be a significant factor in condensed phases.

Table 2: Predicted Conformational and Interaction Characteristics of this compound

| Feature | Predicted Behavior | Significance |

| Conformational Flexibility | The propyl chain will exhibit flexibility, but with some restrictions due to the trimethylsilyl group. | Affects packing in the solid state and accessibility of reactive sites. |

| Intermolecular Interactions | Capable of forming hydrogen bonds via the N-H group (donor) and the carbonyl oxygen (acceptor). Van der Waals interactions will be significant due to the alkyl and trimethylsilyl groups. | Governs physical properties such as boiling point, solubility, and crystal structure. |

| Solvation | Expected to be soluble in polar aprotic solvents. The trimethylsilyl group may enhance solubility in less polar solvents. | Influences reactivity and processability in different solvent environments. |

MD simulations of carbamate formation in aqueous solutions have provided insights into the role of water in stabilizing intermediates through hydrogen bonding. researchgate.net Similar interactions would be expected to play a crucial role in the behavior of this compound in protic solvents.

Mechanistic Modeling of Reaction Pathways and Energy Profiles

While no specific mechanistic modeling for reactions involving this compound has been reported, this section discusses potential reaction pathways and their energetic profiles based on computational studies of carbamate synthesis and reactivity.

Computational chemistry is frequently used to model reaction mechanisms, calculate activation energies, and determine the thermodynamics of chemical transformations. For this compound, a key reaction of interest would be its synthesis. The formation of carbamates often involves the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate or carbon dioxide.

Theoretical studies on the synthesis of cyclic carbamates from amino alcohols and carbon dioxide have utilized DFT calculations to elucidate the reaction mechanism, indicating an SN2-type pathway. rsc.org The synthesis of this compound from 3-(trimethylsilyl)-1-propanol (B47037) could be modeled to explore different synthetic routes and identify the most energetically favorable pathway.

Table 3: Predicted Reaction Pathways and Energetics for this compound

| Reaction Type | Plausible Mechanism | Key Energetic Considerations |

| Synthesis from 3-(trimethylsilyl)-1-propanol and an isocyanate | Nucleophilic attack of the alcohol on the isocyanate carbon. | The activation energy would be influenced by the steric bulk of the reactants and the solvent. |

| Hydrolysis of the carbamate | Can be acid or base-catalyzed. Involves nucleophilic attack on the carbonyl carbon. | The energy barrier for hydrolysis would be a measure of the compound's stability. |

| Thermal Decomposition | Could proceed via various pathways, potentially involving the elimination of the trimethylsilyl group or fragmentation of the carbamate. | The decomposition temperature and products could be predicted from the calculated energy profiles of different decomposition pathways. |

Computational modeling could also be used to investigate the reactivity of the trimethylsilyl group, such as its cleavage under certain conditions. The energy profile for such a reaction would provide valuable information on the stability of the silyl (B83357) group in this molecular context.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Building Block in Complex Molecular Synthesis

The strategic placement of both a carbamate (B1207046) and a trimethylsilyl (B98337) group within the same molecule makes 1-Propanol, 3-(trimethylsilyl)-, carbamate a valuable precursor in the synthesis of intricate organic molecules. researchgate.net This dual functionality allows for sequential or orthogonal chemical transformations, providing a powerful tool for synthetic chemists.

Precursor for Stereoselective Synthesis

The carbamate functional group in this compound plays a crucial role in directing stereoselective reactions. Carbamates are well-established directing groups in a variety of transformations, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions. Their ability to chelate to metal catalysts or to influence the steric environment around a reactive center enables the synthesis of specific stereoisomers with high levels of control.

Recent research has highlighted the use of silyl (B83357) carbamates as latent pronucleophiles in Lewis-base-catalyzed enantioselective N-allylation reactions. This methodology allows for the synthesis of protected chiral β-amino acids, which are important structural motifs in many biologically active compounds. The silyl group in these carbamates facilitates activation by the Lewis base, while the carbamate itself directs the stereochemical outcome of the allylation. While this research does not specifically use this compound, the principles demonstrated are directly applicable. The trimethylsilylpropyl group would act as a stable, non-reactive tether, allowing the carbamate to participate in stereodirecting interactions.

Furthermore, the iridium-catalyzed allylation of carbamates has been shown to produce branched, protected primary allylic amines with high regioselectivity and enantioselectivity. nih.gov This underscores the utility of the carbamate functionality in achieving stereocontrol in complex synthetic transformations.

| Reaction Type | Role of Carbamate | Key Research Finding | Reference |

| Lewis-Base-Catalyzed N-Allylation | Directing Group, Latent Pronucleophile | Enables enantioselective synthesis of chiral β-amino acids. | |

| Iridium-Catalyzed Allylation | Nucleophile | Forms branched allylic amines with high enantioselectivity. | nih.gov |

| C-Allylation of Glucopyranoses | Protecting Group | Facilitates stereoselective C-allylation with allyltrimethylsilane. | researchgate.net |

Introduction of Organosilicon Functionalities into Organic Scaffolds

The trimethylsilyl group of this compound provides a robust handle for introducing silicon-containing moieties into larger organic molecules. Organosilicon compounds exhibit unique physical and chemical properties, including increased thermal stability, hydrophobicity, and biocompatibility, making their incorporation into organic scaffolds highly desirable for various applications. researchgate.net

The carbamate linkage offers a stable and reliable method for covalently attaching the trimethylsilylpropyl group to a target molecule. This can be achieved through standard carbamate formation reactions, such as the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate. Once incorporated, the trimethylsilyl group can influence the electronic and steric properties of the molecule and can also serve as a reactive site for further transformations, such as the Peterson olefination. nih.gov

The incorporation of organosilane moieties has been shown to enhance the biological activities of drug scaffolds. researchgate.net The lipophilic nature of the trimethylsilyl group can improve cell permeability and bioavailability. researchgate.net

Contribution to Polymer Chemistry and Material Development (e.g., telechelic oligomers)

In the realm of polymer chemistry, this compound and related silyl-functionalized monomers are valuable for the synthesis of advanced materials with tailored properties. The presence of both a polymerizable or functionalizable carbamate group and a silicon-containing group allows for the creation of hybrid organic-inorganic polymers.

One significant application lies in the synthesis of telechelic oligomers. google.comnih.gov These are polymers with reactive functional groups at both ends of the polymer chain. The carbamate group of this compound can be modified to act as an initiator for polymerization reactions, such as atom transfer radical polymerization (ATRP). The trimethylsilyl group, located at the other end of the molecule, remains intact during the polymerization and can be used for subsequent cross-linking reactions or for surface grafting. The synthesis of telechelic polyolefins, for example, is a sought-after goal for creating complex macromolecular structures. researchgate.net

Furthermore, silyl methacrylates, which share the organosilicon feature, have been copolymerized to create materials with tunable degradation kinetics. rsc.org The hydrolysis of the silyl ester side groups influences the hydrophilicity and degradation rate of the polymer backbone. rsc.org A similar principle could be applied using this compound to create polymers with controlled degradation profiles.

| Polymer Type | Role of Silyl-Carbamate | Resulting Property | Reference |

| Telechelic Oligomers | Functional Initiator | Reactive end-groups for further modification. | google.comnih.gov |

| Hybrid Organic-Inorganic Polymers | Monomer/Cross-linker | Enhanced thermal and mechanical stability. | rsc.org |

| Degradable Copolymers | Monomer with Hydrolyzable Group | Tunable degradation rates. | rsc.org |

Studies in Surface Modification and Functionalization Applications

The trimethylsilyl group in this compound makes it an excellent candidate for the modification and functionalization of surfaces, particularly those of silica-based materials and other metal oxides. nih.gov Organosilanes are known to form stable, covalent bonds with hydroxyl-terminated surfaces, leading to the formation of self-assembled monolayers (SAMs). nih.govepa.gov

The formation of SAMs allows for precise control over the surface properties of a material, such as its wettability, adhesion, and biocompatibility. The carbamate group of this compound, presented at the surface of the SAM, can then be used for further functionalization. For example, it could serve as an anchor point for the immobilization of biomolecules, such as proteins or DNA, for applications in biosensors and biomedical devices. nih.gov

Research has shown that the functionalization of surfaces with organosilane SAMs can dramatically alter their electronic properties. nih.govresearchgate.net This opens up possibilities for the use of this compound in the fabrication of organic electronic devices. Additionally, the modification of nanoparticles with silane (B1218182) coupling agents, such as 3-(trimethoxysilyl)propyl methacrylate (B99206), has been shown to improve their dispersion in polymer matrices and to enhance the mechanical properties of the resulting composites. mdpi.comresearchgate.net A similar approach using this compound could be employed to create advanced nanocomposite materials.

| Application Area | Function of this compound | Outcome | Reference |

| Self-Assembled Monolayers (SAMs) | Surface Anchoring Group and Functionalizable Head | Controlled surface properties, platform for further functionalization. | nih.govepa.gov |

| Biosensors | Immobilization of Biomolecules | Creation of biocompatible and selective sensing surfaces. | nih.gov |

| Organic Electronics | Surface Functionalization of Semiconductors | Alteration of surface conductivity. | nih.govresearchgate.net |

| Nanocomposites | Nanoparticle Surface Modifier | Improved dispersion and interfacial adhesion. | mdpi.comresearchgate.net |

Future Directions and Emerging Research Avenues

Development of Novel and Environmentally Benign Synthetic Routes

The traditional synthesis of carbamates has often involved hazardous reagents like phosgene (B1210022). The future of synthesizing silyl (B83357) carbamates is trending towards greener, more efficient, and safer methods. A significant advancement is the development of a novel process for producing silyl carbamates through the direct reaction of silanes, which contain at least one silicon-hydrogen bond, with ammonium (B1175870) carbamates. google.com This route is notably simpler and more direct than previous methods, such as the insertion of carbon dioxide into a silicon-nitrogen bond of a silylamine. google.com

Modern synthetic strategies are increasingly focused on atom economy and the use of benign reagents. One promising area is the utilization of carbon dioxide as a C1 feedstock. Research has demonstrated the one-pot synthesis of N-alkyl carbamates via a three-component coupling of a primary amine, CO2, and an alkyl halide, facilitated by cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI). nih.gov Adapting such methodologies for the synthesis of "1-Propanol, 3-(trimethylsilyl)-, carbamate" could provide a more sustainable pathway.

Another innovative approach involves the chemoselective transformation of common amino protecting groups, such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z), into N-tert-butyldimethylsilyloxycarbonyl groups (silyl carbamates) under mild conditions. epa.gov This allows for the generation of silyl carbamates from readily available precursors, enhancing synthetic flexibility.

| Method | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Direct Silylation | Silane (B1218182) (R₄-xSiHx) + Ammonium Carbamate (B1207046) | Simple, direct, avoids silylamine intermediate. | google.com |

| CO₂ Insertion | Silylamine + Carbon Dioxide | Traditional method, well-established. | google.com |

| Protecting Group Transformation | N-Boc or N-Z protected amine + Silylating Agent | Mild conditions, utilizes common precursors. | epa.gov |

| Three-Component Coupling (adapted) | Amine + CO₂ + Alkyl Halide | Uses CO₂ as a feedstock, potentially more environmentally benign. | nih.gov |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

Silyl carbamates are recognized as versatile reactive intermediates. google.com A key area of their reactivity involves the cleavage of the silicon-oxygen bond. For instance, the treatment of alkyl carbamates with trimethylsilyl (B98337) iodide generates a trimethylsilyl carbamate intermediate, which can then be readily converted into the corresponding amine under mild, non-aqueous conditions. ucla.edu This dealkylation process is notably efficient, highlighting the unique reactivity imparted by the silyl group. ucla.edu

Emerging research has uncovered novel transformations that leverage the distinct properties of silyl carbamates. One such discovery is "extrusive alkylation," a process where the carbamate undergoes a formal extrusion of CO₂ while forming a new C–N bond. nih.gov This strategy provides a step-economical way to synthesize tertiary amines without the need for traditional protection/deprotection sequences. nih.gov Another unprecedented reaction is the formation of cyclic carbamates from tert-butyldimethylsilyl carbamate precursors, demonstrating a new mode of reactivity. acs.org

Furthermore, silyl carbamates have been designed as "latent pronucleophiles." organic-chemistry.org The presence of both the silyl group and the electron-withdrawing carbamate group lowers the nucleophilicity of the nitrogen atom, allowing for selective activation by a Lewis base catalyst. This enables precise chemical transformations, such as N-allylation, while avoiding common side reactions like overalkylation. organic-chemistry.org The reactivity of the carbamate moiety itself has also been explored, showing that it can act as a privileged reactive group for selectively inhibiting enzymes like serine hydrolases. nih.gov

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how molecules like "this compound" are studied and utilized. ijnc.irfrontiersin.org Machine learning (ML) algorithms, including neural networks and decision trees, can analyze vast datasets to predict chemical properties, reaction outcomes, and kinetics with increasing accuracy. ijnc.irnih.gov

For this specific silyl carbamate, AI and ML could be applied in several forward-looking ways:

Reaction Prediction and Optimization: ML models can be trained on existing reaction data to predict the optimal conditions (temperature, solvent, catalyst) for synthesizing the compound or its derivatives, accelerating the discovery of more efficient and sustainable routes. eurekalert.org

Property Prediction: AI can predict physical, chemical, and even biological properties (e.g., solubility, stability, potential bioactivity) based solely on the molecular structure. researchgate.net This allows for the rapid in silico screening of potential derivatives without the need for initial synthesis and testing.

Generative Models: Advanced generative algorithms can propose entirely new molecular structures with desired properties. frontiersin.orgcatalysis-summit.com This could be used to design next-generation silyl carbamates with tailored reactivity or specific functionalities, moving beyond incremental modifications to true innovation.

Mechanism Elucidation: By integrating quantum chemical calculations with ML, researchers can better model and understand complex reaction mechanisms, providing insights into the unique reactivity patterns of silyl carbamates. ijnc.irjoaiar.org

Design of Next-Generation Derivatives with Tailored Reactivity Profiles

Future research will focus on designing derivatives of "this compound" where the reactivity is precisely controlled for specific applications. This involves the strategic modification of the molecular structure to fine-tune its electronic and steric properties.

One successful strategy is the design of silyl carbamates as latent pronucleophiles, where the inherent reactivity is masked until "activated" by a specific catalyst. organic-chemistry.org This concept of tailored activation allows for highly selective reactions that would otherwise be difficult to control.

Another avenue involves modifying the carbamate and silyl groups to create derivatives with specific biological targets. Research has shown that the carbamate group can be structurally tuned to produce potent and selective inhibitors of enzymes, such as serine hydrolases. nih.gov By altering the substituents, it is possible to design derivatives of "this compound" that exhibit high selectivity for a particular enzyme, opening doors for therapeutic applications.

Furthermore, the creation of "dual functional" organosilicon compounds, which contain multiple reactive sites, is a promising direction. google.com Derivatives could be designed to incorporate both the silyl carbamate moiety and another functional group, allowing for sequential or orthogonal reactions in multi-step syntheses or for creating materials with unique properties. The ability to control polymerization through functional end groups, as seen in vinyl-terminated silicones, provides a template for how tailored derivatives of silyl carbamates could be used in materials science. openpr.comopenpr.com

| Design Strategy | Principle | Potential Application | Reference |

|---|---|---|---|

| Latent Pronucleophiles | Lowering inherent nucleophilicity for catalyst-controlled activation. | Selective N-alkylation, avoiding overalkylation. | organic-chemistry.org |

| Structural Tuning of Carbamate | Modifying substituents to fit enzyme active sites. | Selective enzyme inhibition for therapeutics. | nih.gov |

| Dual Functionality | Incorporating multiple, distinct reactive groups. | Advanced materials, adhesion promoters, multi-step synthesis. | google.com |

Expanding Applications in Catalysis and Asymmetric Synthesis

While silyl carbamates are often viewed as intermediates or protecting groups, emerging research highlights their potential role in catalysis, particularly in the realm of asymmetric synthesis. A significant breakthrough is the use of silyl carbamates in Lewis-base-catalyzed enantioselective N-allylation reactions. organic-chemistry.org In the presence of a chiral catalyst, these reactions can produce enantioenriched chiral β-amino acid derivatives, which are valuable building blocks in pharmaceuticals. organic-chemistry.org This demonstrates that the silyl carbamate unit can be a key component in stereoselective transformations.

The broader class of organosilicon compounds also shows promise in catalysis. Organosilanols, for example, can act as powerful nucleophiles in palladium-catalyzed cross-coupling reactions and can function as catalysts themselves. sigmaaldrich.com This suggests that derivatives of "this compound" could be designed to participate in or catalyze important bond-forming reactions.

The future will likely see the development of silyl carbamate-based organocatalysts. Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, is a cornerstone of green chemistry. tcichemicals.com By incorporating the unique electronic features of the silyl carbamate into a chiral scaffold, it may be possible to design novel catalysts for a range of asymmetric reactions. The integration of AI in catalyst design will be instrumental in this process, helping to predict which molecular structures will exhibit the highest catalytic activity and selectivity, thereby accelerating the discovery of new applications for this versatile compound. catalysis-summit.comjoaiar.org

Q & A

Basic Research Questions

Q. How can 1-Propanol, 3-(trimethylsilyl)-, carbamate be synthesized with high purity for structural characterization?

- Methodological Answer : The compound can be synthesized via a two-step process:

Silylation : React 3-hydroxypropanol with trimethylsilyl chloride (TMSCl) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to yield 3-(trimethylsilyl)-1-propanol .

Carbamate Formation : Treat the intermediate with a carbamoyl chloride derivative (e.g., phenyl isocyanate) in dichloromethane (DCM) at 0–5°C, using triethylamine as a base to neutralize HCl byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm the final structure via H NMR (trimethylsilyl protons at δ 0.0–0.2 ppm) and IR spectroscopy (carbamate C=O stretch at ~1700 cm) .

Q. What spectroscopic techniques are optimal for characterizing the carbamate group in this compound?

- Methodological Answer :

- IR Spectroscopy : Detect the carbamate C=O stretch (~1700 cm) and N-H stretch (~3300 cm, if present) .

- H and C NMR : Identify the carbamate carbonyl carbon at δ 155–160 ppm in C NMR. For H NMR, observe coupling between the carbamate NH and adjacent protons (if applicable) .

- Mass Spectrometry (MS) : Use electron ionization (EI) to confirm molecular ion peaks (e.g., [M+H] for CHNOSi, expected m/z ~232) and fragmentation patterns .

Q. How does the trimethylsilyl group influence the compound’s stability under acidic/basic conditions?

- Methodological Answer : The trimethylsilyl (TMS) group is hydrolytically labile. To assess stability:

- Acidic Hydrolysis : Dissolve the compound in 1M HCl/THF (1:1) and monitor via H NMR for disappearance of TMS signals (δ 0.0–0.2 ppm) over 24 hours .

- Basic Hydrolysis : Treat with 0.1M NaOH in methanol; carbamate cleavage may occur, releasing CO and forming the corresponding amine. Track by TLC and IR (loss of C=O stretch) .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s behavior in Diels-Alder or nucleophilic substitution reactions?

- Methodological Answer : The TMS group acts as a steric and electronic modulator:

- Diels-Alder Reactions : The carbamate’s electron-withdrawing nature enhances dienophile reactivity. For example, in reactions with furan derivatives, the TMS group stabilizes transition states via hyperconjugation, as observed in analogous systems .

- Nucleophilic Substitution : The TMS group reduces nucleophilic attack at the β-carbon due to steric hindrance. Kinetic studies using Si NMR can quantify substituent effects .

Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer : Contradictions arise from solvent purity or measurement techniques. To standardize:

Solubility Testing : Use HPLC-grade solvents (e.g., acetonitrile, DMSO) and quantify solubility via UV-Vis spectroscopy at λ ~270 nm (carbamate absorption).

Temperature Control : Conduct experiments at 25°C ± 0.1°C to minimize variability.

- Example : Discrepancies in DMSO solubility (reported 50–100 mg/mL) may stem from trace water content; Karl Fischer titration ensures solvent dryness .

Q. What advanced analytical methods differentiate regioisomers or byproducts in its synthesis?

- Methodological Answer :